4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group and an octahydroquinoline core
Preparation Methods
The synthesis of 4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multistep organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and reduction steps . Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted under specific conditions, such as using nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles .
Compared to these compounds, 4-(4-METHOXYPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific structural features and the presence of the octahydroquinoline core, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
InChI |
InChI=1S/C18H21NO3/c1-18(2)9-14-17(15(20)10-18)13(8-16(21)19-14)11-4-6-12(22-3)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,19,21) |
InChI Key |
SLAKKDBPHYOCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OC)C(=O)C1)C |
Origin of Product |
United States |
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